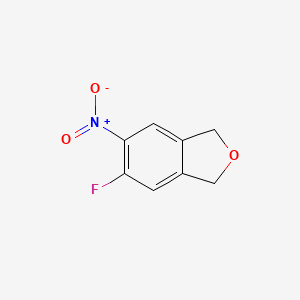![molecular formula C11H11N3 B11753230 [2,3'-Bipyridine]-4-methanamine](/img/structure/B11753230.png)
[2,3'-Bipyridine]-4-methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,3’-Bipyridine]-4-methanamine is an organic compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings. This specific compound has a methanamine group attached to the 4-position of the 2,3’-bipyridine structure. Bipyridines are known for their ability to form complexes with metal ions, making them valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,3’-Bipyridine]-4-methanamine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Another method involves the Ullmann coupling reaction, where two halogenated pyridines are coupled in the presence of a copper catalyst. This reaction also requires a base and is typically performed at high temperatures.
Industrial Production Methods
Industrial production of [2,3’-Bipyridine]-4-methanamine may involve large-scale coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[2,3’-Bipyridine]-4-methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced bipyridine derivatives.
Substitution: Formation of substituted bipyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, [2,3’-Bipyridine]-4-methanamine is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are valuable in catalysis and materials science.
Biology
In biological research, the compound is used to study metal ion interactions in biological systems. It can also serve as a building block for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of [2,3’-Bipyridine]-4-methanamine are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
Industrially, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to form complexes with metals makes it useful in various industrial processes.
Mechanism of Action
The mechanism of action of [2,3’-Bipyridine]-4-methanamine involves its ability to coordinate with metal ions. This coordination can influence the reactivity and stability of the metal center, making it useful in catalysis and other chemical processes. The compound can also interact with biological molecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: Another bipyridine derivative with two pyridine rings connected at the 2-position. It is widely used as a ligand in coordination chemistry.
4,4’-Bipyridine: This compound has pyridine rings connected at the 4-position and is known for its use in the synthesis of viologens.
3,3’-Bipyridine: A bipyridine derivative with pyridine rings connected at the 3-position, used in various chemical applications.
Uniqueness
[2,3’-Bipyridine]-4-methanamine is unique due to the presence of the methanamine group, which provides additional reactivity and functionality. This makes it a versatile compound for various applications in chemistry, biology, and industry.
Properties
Molecular Formula |
C11H11N3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
(2-pyridin-3-ylpyridin-4-yl)methanamine |
InChI |
InChI=1S/C11H11N3/c12-7-9-3-5-14-11(6-9)10-2-1-4-13-8-10/h1-6,8H,7,12H2 |
InChI Key |
VJGZHSIYZMBNBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Hydroxy-8,13,13-trimethyl-3-propan-2-yltricyclo[7.4.1.05,14]tetradeca-3,5(14),6,8-tetraen-2-one](/img/structure/B11753149.png)
![8-Hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11753157.png)



![[(3R,4R)-3-formyl-4-(methoxycarbonyl)-2,2,5,5-tetramethylpyrrolidin-1-yl]oxidanyl](/img/structure/B11753179.png)
![[(4-fluorophenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11753185.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11753188.png)



![1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanone](/img/structure/B11753213.png)

![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(hexyl)amine](/img/structure/B11753235.png)
